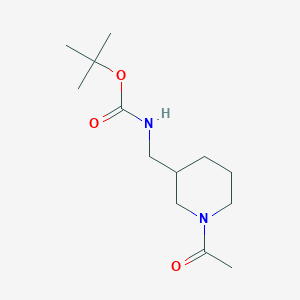

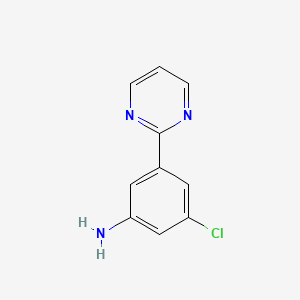

![molecular formula C6H7IN2O B2551450 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine CAS No. 1383675-85-1](/img/structure/B2551450.png)

3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine" is a heterocyclic molecule that is part of a broader class of compounds with potential relevance in medicinal chemistry and synthetic organic chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related heterocyclic compounds, which can be used to infer information about the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions with a focus on achieving high yields and regioselectivity. For instance, the synthesis of 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives is achieved through a three-step procedure involving treatment of pyrazolamines with aqueous formaldehyde in the presence of acetic acid, proceeding through an intramolecular etherification process . Similarly, the synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines is accomplished in 3-4 steps from commercially available pyrazoles, with a focus on the regiocontrolled construction of the heterocyclic scaffold .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the ones discussed in the papers is characterized by the presence of nitrogen and oxygen atoms within the ring system, which can influence the electronic properties and reactivity of the molecules. The presence of substituents on the heterocyclic core, such as aryl or alkyl groups, can further modulate the chemical behavior of these compounds .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is often explored in the context of their potential to undergo further chemical transformations. For example, the isoxazolo[2,3-a]pyridin-7-one scaffold obtained from domino metathesis can be selectively oxidized or reduced, demonstrating the versatility of these heterocycles in synthetic applications . The reactivity of these compounds can also be influenced by the presence of functional groups such as diazonium or acyl azide, as seen in the synthesis of pyrazino[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. The presence of heteroatoms and the degree of saturation within the ring system can affect properties such as solubility, boiling point, and stability. The papers suggest that these compounds can be synthesized in good to excellent yields, indicating favorable solubility and stability under the reaction conditions used . The stability of these compounds can also be a point of interest, as demonstrated by the synthesis of the first stable compound containing both diazonium and acyl azide functional groups .

科学研究应用

Synthesis and Chemical Properties

- Efficient synthesis methods for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives have been developed, showcasing the potential for creating novel compounds with varying properties. This synthesis involves an intramolecular etherification process by dehydration of a 1,5-diol intermediate, highlighting the chemical versatility of this compound (Abonía et al., 2010).

Potential Pharmacological Applications

- Pyrazolo[5,1-b][1,3]oxazine derivatives have been identified as inhibitors of phosphodiesterase 4B (PDE-4B), suggesting their potential utility in treating central nervous system, metabolic, autoimmune, and inflammatory diseases. The specific binding affinity for the PDE-4B isoform indicates a targeted approach for therapeutic applications (Abdel-Magid, 2017).

Heterocyclic System Variations and Applications

- The creation of various fused oxazine compounds, such as 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[2,3-d][ ]oxazin-5-one, has been explored. These compounds are anticipated to possess significant chemical and pharmacological activities, indicating a broad scope for scientific research (Mahmoud, El-Bordany, & Elsayed, 2017).

Structural and Molecular Analysis

- Studies on 7-benzyl-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine have revealed diverse structures, including those with no intermolecular hydrogen bonds and hydrogen-bonded structures in one, two, or three dimensions. This structural diversity showcases the compound's adaptability in different molecular contexts (Castillo et al., 2009).

Synthesis Techniques

- Optimized synthesis methods for 3-pyrimidinylpyrazolo[1,5-a]pyridine and related compounds, including 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, have been developed. These methods are applicable for both high throughput chemistry and large-scale synthesis, underlining the practicality of producing these compounds in varied quantities (Bethel et al., 2012).

Biological Applications

- Pyrazolo-oxazine fused systems are reported to have pronounced biological applications, including activities as anticancer, antitubercular, anti-inflammatory, antibacterial, and antifungal agents. They also show potential in inhibiting COX-1 and COX-2 enzymes, further indicating their significance in medical research and pharmaceutical development (Dawood, Farghaly, & Raslan, 2020).

安全和危害

属性

IUPAC Name |

3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O/c7-5-4-8-9-2-1-3-10-6(5)9/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCJBYRIUZKDON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)I)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

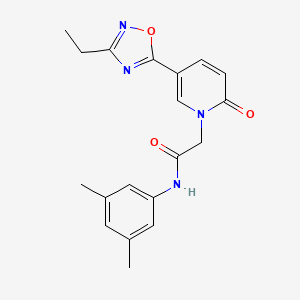

![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2551369.png)

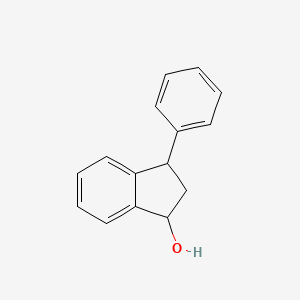

![4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2551371.png)

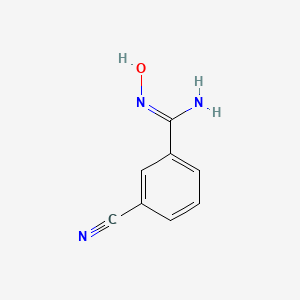

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)

![ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2551376.png)

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)

![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)